(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
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Description
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride, also known as MOM-Cl, is a chemical compound used in organic chemistry. It has a CAS Number of 1936145-42-4 and a molecular weight of 211.63 . The IUPAC name for this compound is (3-methoxyisoxazol-5-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.63 . Further physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Electrochemical Properties in Ionic Liquids
Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. The electrochemical properties of vanadium pentoxide (V2O5) films, prepared by the sol-gel route, were studied in this electrolyte. Sodium is reversibly intercalated into the V2O5 film, highlighting the potential application of MSC in developing energy storage systems (Su, Winnick, & Kohl, 2001).
Herbicidal Activity
The compound has been used in the structural optimization of a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole core structure, leading to the development of the pre-emergence herbicide pyroxasulfone. This demonstrates the role of (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride in agriculture, particularly in the development of potent herbicides (Nakatani et al., 2016).
Synthesis of Benzoxazoles
Methanesulfonic acid, a derivative of methanesulfonyl chloride, has been used as a catalyst for the synthesis of 2-substituted benzoxazoles. This showcases the compound's utility in organic synthesis, especially in facilitating reactions involving carboxylic acids and acid chlorides (Kumar, Rudrawar, & Chakraborti, 2008).
RNA-Cleaving DNA Enzyme Synthesis
Methanesulfonyl chloride has been utilized in the synthesis and study of RNA-cleaving DNA enzymes, indicating its importance in biochemical research and potential applications in molecular biology (Choi et al., 2000).
Conversion of Hindered Carboxylic Acids
The compound has been used in converting sterically hindered carboxylic acids to N-methoxy-N-methyl amides. This process is crucial in various chemical synthesis pathways, particularly in the pharmaceutical industry (Woo, Fenster, & Dake, 2004).
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO4S/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEZVUKGUORNQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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